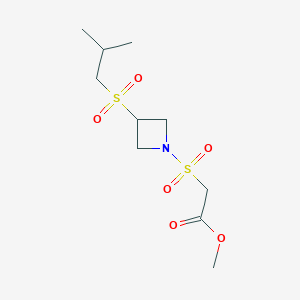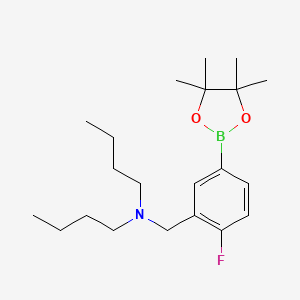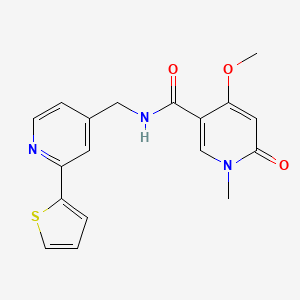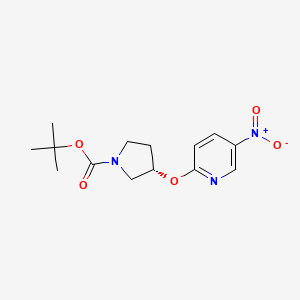![molecular formula C24H27N3O3S B2408408 N-[4-[(E)-2-Cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-Tetramethylbenzolsulfonamid CAS No. 1147656-00-5](/img/structure/B2408408.png)
N-[4-[(E)-2-Cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-Tetramethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
BenchChem offers high-quality N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
EN300-26599349 wurde auf sein antimikrobielles Potenzial untersucht. Forscher synthetisierten diese Verbindung und bewerteten ihre Aktivität gegen bakterielle und pilzliche Stämme. Insbesondere zeigte es vielversprechende Ergebnisse gegen grampositive Krankheitserreger, einschließlich Biofilm-assoziierten Infektionen, die durch Enterococcus faecium verursacht werden .
Antioxidative Aktivität
EN300-26599349 wurde antioxidativen Tests unterzogen, darunter DPPH-, ABTS- und Eisenreduktionstests. Diese Experimente zielten darauf ab, seine Fähigkeit zu bewerten, freie Radikale abzufangen und Zellen vor oxidativem Schaden zu schützen. Die Verbindung zeigte signifikante antioxidative Wirkungen, die Auswirkungen auf die Gesundheit und die Krankheitsprävention haben könnten .
Arzneimittelentwicklung
Die strukturellen Merkmale von EN300-26599349 machen es zu einem interessanten Kandidaten für die Arzneimittelentwicklung. Forscher erforschten sein Potenzial als Gerüst für die Entwicklung neuer antimikrobieller Wirkstoffe. Durch Modifizieren bestimmter Bereiche des Moleküls können Wissenschaftler Derivate mit erhöhter Wirksamkeit und reduzierter Toxizität erzeugen .
Alternative Toxizitätstests
EN300-26599349 wurde einer Toxizitätsbewertung mit dem Süßwasser-Cladoceren Daphnia magna unterzogen. Diese alternative Testmethode liefert Einblicke in das Sicherheitsprofil der Verbindung. Solche Studien sind entscheidend, um die Lebensfähigkeit potenzieller Therapeutika zu gewährleisten und gleichzeitig Schäden für die Umwelt zu minimieren .
In-silico-Studien
Rechnergestützte Simulationen wurden durchgeführt, um die antimikrobiellen Wirkungen und die Toxizität von EN300-26599349 vorherzusagen. Diese In-silico-Analysen ergänzen experimentelle Daten und unterstützen die rationale Arzneimittelentwicklung und -optimierung. Forscher untersuchten die Wechselwirkungen der Verbindung mit mikrobiellen Zielstrukturen und lieferten wertvolle Erkenntnisse für die zukünftige Arzneimittelentwicklung .
4 H -1,3-Oxazol-5-on-Derivate
EN300-26599349 gehört zum Chemotyp 4 H -1,3-Oxazol-5-on. Die Untersuchung seiner Derivate könnte zu neuartigen Verbindungen mit unterschiedlichen biologischen Aktivitäten führen. Forscher erforschen diese Klasse von Molekülen weiterhin auf potenzielle therapeutische Anwendungen .
Zusammenfassend lässt sich sagen, dass EN300-26599349 vielversprechend als antimikrobielles Mittel, Antioxidans und Arzneimittelgerüst ist. Seine einzigartige chemische Struktur rechtfertigt weitere Erforschung in verschiedenen wissenschaftlichen Kontexten. Forscher weltweit untersuchen aktiv seine potenziellen Anwendungen, und wir erwarten gespannt weitere Entdeckungen auf diesem Gebiet . 🌟
Eigenschaften
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16-13-17(2)19(4)23(18(16)3)31(29,30)26-22-9-7-20(8-10-22)14-21(15-25)24(28)27-11-5-6-12-27/h7-10,13-14,26H,5-6,11-12H2,1-4H3/b21-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGQDUNNHZBWEB-KGENOOAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)


![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
